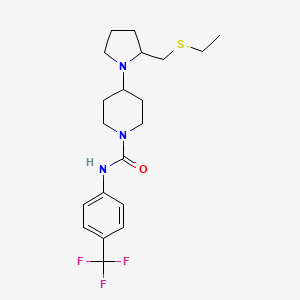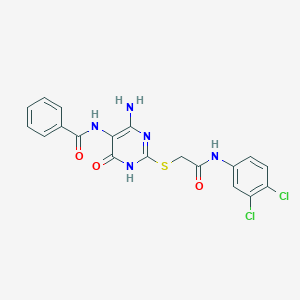![molecular formula C15H8BrF5O3S B2614890 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone CAS No. 868256-31-9](/img/structure/B2614890.png)
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone is a useful research compound. Its molecular formula is C15H8BrF5O3S and its molecular weight is 443.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals containing perfluoroalkyl moieties have significant industrial and commercial applications. The environmental fate and effects of these chemicals, including their degradation into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), are of major concern. Research has focused on microbial degradation as a pathway to mitigate the environmental presence of these highly persistent chemicals. The review by Liu & Mejia Avendaño (2013) provides insights into biodegradability studies and identifies the knowledge gaps in understanding the microbial degradation pathways and the formation of novel degradation intermediates (Liu & Mejia Avendaño, 2013).
Synthesis of Fluorinated Compounds The synthesis of fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various materials, demonstrates the complexity and challenges in producing fluorinated intermediates. Qiu et al. (2009) discuss a practical synthesis approach that addresses the challenges of using hazardous materials and aims to improve the efficiency and safety of these synthesis processes (Qiu et al., 2009).
Developmental Toxicity of Perfluoroalkyl Acids The developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, has been a subject of research due to their widespread prevalence in the environment and potential health risks. Lau, Butenhoff, & Rogers (2004) review the toxicology of these compounds, highlighting the need for further research on their hazards and suggesting avenues for future studies (Lau, Butenhoff, & Rogers, 2004).
Sulfonamide Inhibitors in Medicinal Chemistry Sulfonamide compounds, including those containing sulfonyl groups similar to the one in the chemical of interest, have been extensively studied for their medicinal applications. Gulcin & Taslimi (2018) provide a review of sulfonamide inhibitors, emphasizing their importance in developing drugs for various conditions, including bacterial infections, cancer, and inflammatory diseases (Gulcin & Taslimi, 2018).
Environmental and Health Risks of Fluoroalkylether Substances The transition to fluorinated alternative chemicals has prompted research into their environmental fate and effects. Munoz et al. (2019) review the occurrence, fate, and effects of these alternatives, highlighting the challenges in assessing their safety for human health and the environment (Munoz et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2,3,4,5,6-pentafluorophenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF5O3S/c16-8-3-1-7(2-4-8)9(22)5-6-25(23,24)15-13(20)11(18)10(17)12(19)14(15)21/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIGCQDHARJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-butyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2614808.png)



![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2614813.png)
![N-(3-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2614817.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2614818.png)
![6-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE](/img/structure/B2614819.png)

![N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2614823.png)
![2-Cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B2614824.png)
![1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2614825.png)

![Tert-butyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate](/img/structure/B2614830.png)
